Ethyl 3-bromo-2-iodoprop-2-enoate

Description

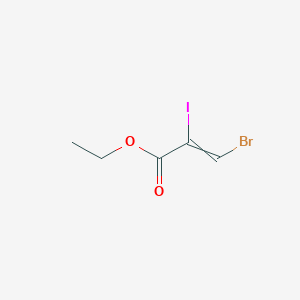

Ethyl 3-bromo-2-iodoprop-2-enoate is a halogenated α,β-unsaturated ester with the molecular formula C₅H₆BrIO₂. Its structure features a propenoate backbone substituted with bromine at the 3-position and iodine at the 2-position, adjacent to a conjugated double bond. This arrangement confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Heck) and cycloadditions.

Properties

CAS No. |

62849-21-2 |

|---|---|

Molecular Formula |

C5H6BrIO2 |

Molecular Weight |

304.91 g/mol |

IUPAC Name |

ethyl 3-bromo-2-iodoprop-2-enoate |

InChI |

InChI=1S/C5H6BrIO2/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3 |

InChI Key |

GVPPTNIFWBDJOO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CBr)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-2-iodoprop-2-enoate can be synthesized through a multi-step process involving the halogenation of ethyl prop-2-enoate. One common method involves the bromination of ethyl prop-2-enoate to form ethyl 3-bromoprop-2-enoate, followed by iodination to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The process requires careful handling of bromine and iodine reagents, as well as appropriate safety measures to manage the reactivity of these halogens.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-iodoprop-2-enoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Bases: Strong bases like sodium ethoxide or potassium tert-butoxide are used in elimination reactions.

Catalysts: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted esters, while elimination reactions typically produce alkenes.

Scientific Research Applications

Ethyl 3-bromo-2-iodoprop-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used to modify biomolecules for studying biological processes.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-iodoprop-2-enoate involves its reactivity with various nucleophiles and bases. The presence of both bromine and iodine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of ethyl 3-bromo-2-iodoprop-2-enoate can be contextualized by comparing it to structurally related halogenated esters. Below is a detailed analysis:

Table 1: Comparative Analysis of Halogenated Esters

Key Findings :

Reactivity Differences: The iodine atom in this compound enhances its electrophilicity compared to fluorine or methyl-substituted analogs. This makes it more reactive in cross-coupling reactions, where iodine’s superior leaving-group ability facilitates metal-catalyzed substitutions. In contrast, ethyl 3-bromo-2,2-difluoropropanoate’s fluorine substituents stabilize the molecule via electron-withdrawing effects, reducing its reactivity but improving thermal stability.

Steric and Electronic Effects: Ethyl 2-bromo-2-methylpropanoate’s methyl groups introduce steric hindrance, favoring elimination over substitution. This contrasts with the planar α,β-unsaturated system of the target compound, which promotes conjugate additions.

Applications :

- The target compound’s dual halogenation (Br and I) positions it as a versatile precursor in synthesizing polyhalogenated scaffolds for drug discovery. Ethyl bromopyruvate, with its keto functionality, is more niche, often used in biochemical studies.

Stability Considerations: Iodine’s larger atomic radius and weaker bond strength compared to bromine or fluorine may render this compound more prone to decomposition under harsh conditions. Storage recommendations (e.g., inert atmosphere, low temperatures) align with those for analogous iodo compounds.

Research Implications and Gaps

Further research should prioritize:

- Experimental determination of its physical and spectroscopic properties.

- Comparative kinetic studies with mono-halogenated esters to quantify substitution rates.

- Exploration of its utility in synthesizing iodinated heterocycles, a growing area in medicinal chemistry.

This analysis underscores the compound’s unique position within the halogenated ester family, bridging reactivity and stability trade-offs inherent to mixed halogen systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.